molecular formula C23H30N2O5S B2766841 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide CAS No. 922067-59-2

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide

Cat. No.: B2766841
CAS No.: 922067-59-2
M. Wt: 446.56
InChI Key: FTQAGUZPGSWAQW-UHFFFAOYSA-N
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Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide is a complex organic compound that sits at the intersection of various fields including medicinal chemistry and synthetic organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide can be achieved through several steps, starting from commercially available precursors. The process involves:

  • Synthesis of Isoquinoline Intermediate: : This is typically achieved through the Pictet-Spengler reaction, where a corresponding aldehyde and an amine react to form the isoquinoline structure.

  • Functionalization of the Isoquinoline Ring: : Introduction of methoxy groups at positions 6 and 7 using appropriate reagents such as methyl iodide in the presence of a base.

  • Sulfonylation: : The sulfonyl group is introduced through the reaction of the isoquinoline intermediate with a sulfonyl chloride derivative.

  • Benzamide Formation: : The final step involves coupling the sulfonylated isoquinoline with 2,4,6-trimethylbenzoic acid under amide-bond forming conditions, typically using reagents such as EDCI or HATU in the presence of a base.

Industrial Production Methods

On an industrial scale, the production follows a similar synthetic route but is optimized for higher yields and scalability. This often involves:

  • Optimization of Reaction Conditions: : Adjusting temperature, pressure, and solvent systems to maximize yields.

  • Automation and Catalysis: : Employing automated reactors and catalytic systems to increase efficiency and reduce production costs.

  • Purification Techniques: : Utilizing advanced purification methods such as column chromatography, recrystallization, and distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide undergoes several types of reactions:

  • Oxidation: : Can be oxidized at the methoxy groups to form corresponding quinones.

  • Reduction: : Reduction of the sulfonamide group can yield a sulfonyl hydride.

  • Substitution: : Electrophilic substitution reactions are possible at the benzamide ring due to the activating nature of the methoxy groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH4), hydrogenation over palladium on carbon (Pd/C).

  • Substituting Reagents: : Halogenating agents (e.g., bromine in the presence of iron), nitrating agents (e.g., nitric acid in sulfuric acid).

Major Products

  • Oxidation Products: : Quinone derivatives.

  • Reduction Products: : Sulfonyl hydrides and potentially the corresponding amines.

  • Substitution Products: : Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

This compound has been investigated extensively in various fields:

  • Chemistry: : Used as a precursor for complex organic synthesis, and in studies of reaction mechanisms.

  • Biology: : Functions as a probe to study enzyme activities and interactions, particularly those involving sulfonamide and benzamide motifs.

  • Medicine: : Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways.

  • Industry: : Utilized in the development of dyes, pigments, and as a stabilizer in polymer industries.

Mechanism of Action

The biological activity of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide often involves:

  • Molecular Targets: : It can target enzymes such as kinases and proteases.

  • Pathways Involved: : Inhibition of cell signaling pathways like MAPK/ERK and PI3K/AKT, which are crucial in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Other Compounds

  • N-(2-sulfonylaminoethyl)-2,4,6-trimethylbenzamide: : Lacks the isoquinoline ring, making it less versatile in biological applications.

  • N-(2-((6,7-dimethoxyisoquinolin-2-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzenesulfonamide: : Differently substituted, influencing its solubility and reactivity.

List of Similar Compounds

  • N-(2-sulfonylaminoethyl)-2,4,6-trimethylbenzamide

  • N-(2-((6,7-dimethoxyisoquinolin-2-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzenesulfonamide

  • N-(2-((isoquinolin-2-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide

This compound's synthesis, reactivity, and applications reveal its significant potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,4,6-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-15-10-16(2)22(17(3)11-15)23(26)24-7-9-31(27,28)25-8-6-18-12-20(29-4)21(30-5)13-19(18)14-25/h10-13H,6-9,14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQAGUZPGSWAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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